molecular formula C12H12ClF3O2 B1328084 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane CAS No. 898761-39-2

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane

Cat. No.: B1328084
CAS No.: 898761-39-2
M. Wt: 280.67 g/mol
InChI Key: NLOUBJYOYSEGBK-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane is a halogenated aromatic ketone characterized by a pentanoyl chain (five carbons) with a chlorine atom at the terminal position and a 2-trifluoromethoxyphenyl group attached to the ketone moiety. The molecular formula is C₁₂H₁₂ClF₃O₂, with a calculated molecular weight of 280.67 g/mol.

Properties

IUPAC Name

5-chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O2/c13-8-4-3-6-10(17)9-5-1-2-7-11(9)18-12(14,15)16/h1-2,5,7H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOUBJYOYSEGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645163
Record name 5-Chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-39-2
Record name 5-Chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Reaction Mechanism

  • Base-Facilitated Reaction : The reaction is carried out using bases such as sodium hydride or potassium carbonate to activate the reactants.
  • Condensation : The starting materials undergo condensation under controlled temperatures to form the desired product.

Purification

  • The crude product is purified using techniques such as:

Reaction Conditions

  • Temperature: Typically maintained between 0°C and room temperature.
  • Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM) for effective dissolution of reactants.
  • Time: Reaction times vary depending on scale but are generally completed within a few hours.

Industrial Production Methods

Large-scale production of this compound requires optimization for efficiency, yield, and cost-effectiveness.

Batch Process

In batch production:

  • Reactants are mixed in large reactors.
  • The reaction is monitored for temperature, pressure, and pH to ensure consistency.
  • Purification is conducted using automated systems like distillation or chromatography.

Continuous Flow Process

Continuous flow methods utilize:

  • Automated reactors for real-time monitoring.
  • Inline purification systems to reduce waste and improve yield.

Advantages of Industrial Methods

  • High reproducibility.
  • Enhanced scalability for commercial applications.
  • Reduced environmental impact through optimized reagent use.

Case Study: Preparation of 5-Chloropentanone

One critical intermediate in synthesizing this compound is 5-chloropentanone. Below is a detailed preparation method:

Process Overview

  • Ketalization :

    • A levulinic acid ester reacts with ethylene glycol to form a ketal intermediate.
    • This step is facilitated by acidic catalysts in a reflux setup.
  • Hydrogenation :

    • Catalytic hydrogenation using copper chromite catalysts transforms the ketal into a dioxolane derivative.
    • Alkaline conditions enhance selectivity and yield.
  • Chlorination :

    • Hydrochloric acid reacts with the dioxolane derivative at low temperatures (~0°C).
    • The resulting mixture is distilled to isolate 5-chloropentanone.

Yield and Purity

  • Yield: Approximately 73% based on theoretical calculations.
  • Purity: Achieved up to 98% after distillation.

Data Table: Key Reaction Parameters

Step Reactants Catalyst/Conditions Yield (%) Purity (%)
Ketalization Levulinic acid ester + ethylene glycol Acidic catalyst, reflux High High
Hydrogenation Ketal intermediate Copper chromite, alkaline >99 >95
Chlorination Dioxolane derivative + HCl Low temperature (0°C) 73 98

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

  • Oxidation: Producing carboxylic acids or aldehydes.
  • Reduction: Leading to the formation of alcohols.
  • Substitution Reactions: Generating various substituted derivatives depending on the nucleophile used.

Biological Research

Potential Biological Activity

Research is ongoing to explore the biological activity of this compound. It is being studied for its interactions with biomolecules, which may have implications in drug development. The compound's mechanism of action likely involves its binding to specific molecular targets such as enzymes or receptors, influencing their activity and function.

Case Study: Enzyme Inhibition

In a recent study, this compound was evaluated for its inhibitory effects on certain enzymes involved in metabolic pathways. The findings suggested that the compound could potentially modulate enzyme activity, offering insights into its role as a therapeutic agent .

Pharmaceutical Applications

Drug Development

The compound is under investigation for its potential use as a pharmaceutical agent. Its unique structural features may allow it to interact with biological systems in ways that could lead to the development of new drugs targeting various diseases. Specific focus areas include:

  • Antiviral Agents: Exploring its efficacy against viral infections.
  • Anti-inflammatory Properties: Investigating its role in reducing inflammation through molecular pathways.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. These chemicals are often tailored for specific applications, including:

  • Agricultural Chemicals: Development of pesticides or herbicides.
  • Materials Science: Creating materials with unique properties for various applications.

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
Chemical SynthesisIntermediate for complex organic moleculesFacilitates diverse chemical reactions
Biological ResearchEnzyme inhibition studiesPotential therapeutic applications
PharmaceuticalDrug development for antiviral and anti-inflammatoryNew treatment options for various diseases
IndustrialProduction of specialty chemicalsTailored materials for specific industrial needs

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key parameters of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position and Group Commercial Availability
This compound - C₁₂H₁₂ClF₃O₂ 280.67 2-trifluoromethoxyphenyl Discontinued
5-Chloro-1-(3-fluorophenyl)-1-oxopentane 487058-73-1 C₁₁H₁₂ClFO 214.66 3-fluorophenyl Available
5-Chloro-1-(4-fluorophenyl)-1-oxopentane 17135-46-5 C₁₁H₁₂ClFO 214.66 4-fluorophenyl Available
5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane 161829-91-0 C₁₁H₁₁Cl₃O 265.56 2,4-dichlorophenyl Available
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane 150780-71-5 C₁₁H₁₁Cl₃O 265.6 3,4-dichlorophenyl Discontinued
5-Chloro-1-(4-methoxyphenyl)-1-oxopentane 949-06-4 C₁₂H₁₅ClO₂ 226.7 4-methoxyphenyl Available

Substituent Effects on Physicochemical Properties

  • This contrasts with dichlorophenyl analogs (e.g., 2,4-dichlorophenyl), where chlorine atoms increase molecular weight and lipophilicity but may elevate toxicity risks . Fluorophenyl derivatives (3- and 4-fluoro) exhibit moderate electron-withdrawing effects, balancing reactivity and bioavailability .
  • Electron-Donating Groups :

    • The methoxy (-OCH₃) group in 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane donates electrons, reducing electrophilicity and altering solubility compared to halogenated analogs .

Impact of Chain Length and Substituent Position

  • Chain Length: Compounds like 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane (CAS 258882-48-3) share structural similarity (0.98 similarity score) but have a shorter butanoyl chain, reducing molecular weight and altering physical properties .
  • Substituent Position : The ortho-substituted trifluoromethoxy group in the main compound may sterically hinder interactions compared to para-substituted analogs (e.g., 4-fluorophenyl), affecting binding affinity in receptor-based applications .

Biological Activity

Chemical Structure and Properties

The structure of 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane includes:

  • Chloro Group : Known to enhance lipophilicity and biological activity.
  • Trifluoromethoxy Group : This group can improve metabolic stability and increase the compound's interaction with biological targets.
  • Ketone Functional Group : The carbonyl (C=O) allows for nucleophilic attacks, making it reactive in organic synthesis.

Potential Biological Activities

While direct studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit significant biological activities. These include:

  • Anticancer Activity : Similar compounds have shown inhibition of cancer cell proliferation, particularly in leukemia models.
  • Antimicrobial Properties : The presence of halogen substituents is frequently associated with enhanced antimicrobial activity.
  • Enzyme Inhibition : The ketone group may allow for interactions with various enzymes, potentially leading to inhibition or modulation of their activity.

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into the expected behavior of this compound based on analogs:

Compound NameMolecular FormulaKey Features
5-Bromo-1-(2-trifluoromethoxyphenyl)-1-pentanoneC12H12BrF3O2C_{12}H_{12}BrF_3O_2Bromine instead of chlorine
4-Chloro-3-(trifluoromethyl)phenolC7H4ClF3OC_{7}H_{4}ClF_3OContains a hydroxyl group
2-TrifluoromethoxyacetophenoneC9H8F3O2C_{9}H_{8}F_3O_2Acetophenone derivative

This table highlights how variations in halogen substituents can affect reactivity and biological properties. The unique combination of halogens in this compound may confer distinct properties compared to its analogs.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Trifluoromethoxy Group : Utilizing trifluoromethylating agents.
  • Chlorination : Introducing the chloro substituent via electrophilic aromatic substitution.
  • Ketone Formation : Achieved through oxidation of appropriate precursors.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Case Studies and Research Findings

Although specific case studies directly involving this compound are lacking, related research has demonstrated the potential for compounds with similar structures to exhibit significant biological activities. For instance, studies on fluorinated compounds have shown that they can inhibit cell proliferation in various cancer cell lines, suggesting that further investigation into this compound could yield valuable insights into its therapeutic potential.

Q & A

Q. Q1: What are the recommended synthetic pathways for 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a Friedel-Crafts acylation or nucleophilic substitution. For example, reacting 2-trifluoromethoxyphenylmagnesium bromide with 5-chlorovaleryl chloride under anhydrous conditions (THF, 0–5°C) yields the target compound. Key parameters include:

  • Catalyst : Anhydrous AlCl₃ or FeCl₃ (1.2–1.5 eq.) for Friedel-Crafts .
  • Solvent : Dichloromethane or THF for improved electrophilic reactivity .
  • Temperature : Sub-zero conditions minimize side reactions (e.g., over-acylation).

Q. Q2: How can structural impurities (e.g., regioisomers) be identified and resolved during synthesis?

Methodological Answer: Impurities often arise from competing acylation sites on the aromatic ring. Analytical strategies include:

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate regioisomers .
  • ¹H/¹³C NMR : Key diagnostic signals:
    • Trifluoromethoxy group: δ 120–125 ppm (¹³C) .
    • Ketone carbonyl: δ 195–205 ppm (¹³C) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Advanced Research Questions

Q. Q3: What computational methods (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level evaluates frontier molecular orbitals (FMOs) to predict regioselectivity:

  • HOMO-LUMO Gaps : Lower gaps (4–5 eV) correlate with higher dipolarophilicity .
  • Nucleophilic Parr Functions : Identify electron-deficient sites for 1,3-dipolar cycloaddition .
  • Validation : Compare theoretical activation energies (ΔG‡) with experimental kinetic data .

Q. Q4: How does the trifluoromethoxy group influence metabolic stability in biological assays?

Methodological Answer: The trifluoromethoxy group enhances metabolic stability via:

  • Electron-Withdrawing Effects : Reduces oxidative metabolism (CYP450 enzymes) .
  • Hydrophobic Interactions : LogP increases by ~0.5 units compared to methoxy analogs .
  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (NADPH, 37°C) and monitor parent compound depletion via LC-MS .
    • Half-Life (t₁/₂) : Typically >120 min for trifluoromethoxy derivatives vs. <60 min for methoxy analogs .

Q. Q5: What contradictions exist between theoretical and experimental data on the compound’s stability under acidic conditions?

Methodological Answer: DFT predicts protonation at the ketone oxygen, but experimental hydrolysis rates (e.g., in 1M HCl) suggest competing mechanisms:

  • Theoretical : Protonation lowers LUMO energy, accelerating nucleophilic attack (predicted k = 0.15 min⁻¹) .
  • Experimental : Observed k = 0.08 min⁻¹, indicating steric hindrance from the trifluoromethoxy group .
    Resolution : Use ab initio molecular dynamics (AIMD) to simulate solvation effects and steric crowding .

Q. Q6: How can differential scanning calorimetry (DSC) and TGA resolve polymorphic forms of this compound?

Methodological Answer:

  • DSC : Endothermic peaks at 85–90°C (Form I) vs. 92–95°C (Form II) indicate polymorphism .
  • TGA : Weight loss <1% below 150°C confirms anhydrous forms .
  • Crystallization Solvents : Ethanol/water mixtures favor Form I; acetonitrile yields Form II .

Q. Methodological Challenges and Solutions

ChallengeSolutionReference
Low yield in Friedel-CraftsUse microwave-assisted synthesis (60°C, 20 min)
Spectral overlap in NMRApply 2D COSY/HSQC for signal assignment
Regioselectivity in cycloadditionEmploy DFT-guided solvent optimization

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